Allopregnanolone

Description

Propriétés

IUPAC Name |

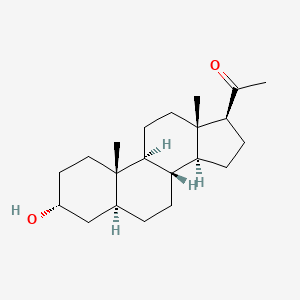

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-SYBPFIFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016239 | |

| Record name | Allopregnan-3α-ol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-54-1 | |

| Record name | 3α-Hydroxy-5α-pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brexanolone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brexanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopregnan-3α-ol-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREXANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39XZ5QV8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | Allopregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Biosynthesis of Allopregnanolone from Progesterone: A Technical Guide

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its synthesis from the precursor hormone progesterone occurs in various tissues, including the brain, adrenal glands, and gonads. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data on the enzymes involved, and relevant experimental protocols for researchers in neuroscience and drug development.

Core Biosynthetic Pathway

The conversion of progesterone to this compound is a two-step enzymatic process. First, progesterone is reduced by the enzyme 5α-reductase (5α-R) to 5α-dihydroprogesterone (5α-DHP). Subsequently, 5α-DHP is converted to this compound by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). This pathway is active in various brain regions, including the cerebral cortex, hippocampus, and hypothalamus, where this compound plays a crucial role in neuromodulation.

Caption: Biosynthetic pathway of this compound from progesterone.

Quantitative Data

The enzymatic conversion of progesterone to this compound is governed by the kinetic properties of 5α-reductase and 3α-hydroxysteroid dehydrogenase. The following tables summarize key quantitative data for these enzymes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (nM) | Vmax (pmol/mg protein/min) | Tissue Source |

| 5α-Reductase Type 1 | Progesterone | 30 - 100 | 10 - 50 | Human Brain (cortex) |

| 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydroprogesterone | 50 - 200 | 100 - 500 | Rat Brain (whole) |

Note: Kinetic parameters can vary significantly depending on the specific isoform of the enzyme, tissue type, and experimental conditions.

Table 2: Substrate and Product Concentrations

| Steroid | Concentration (nM) | Brain Region |

| Progesterone | 2 - 10 | Human Cortex |

| This compound | 0.5 - 2 | Human Cortex |

| Progesterone | 5 - 20 | Rat Hippocampus |

| This compound | 1 - 5 | Rat Hippocampus |

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzymes in this compound biosynthesis.

Protocol 1: 5α-Reductase Activity Assay

This protocol measures the conversion of a radiolabeled substrate to its 5α-reduced product.

Materials:

-

[¹⁴C]-Progesterone

-

NADPH

-

Tissue homogenate (e.g., brain tissue)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare tissue homogenates in reaction buffer.

-

Pre-incubate the homogenate at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]-Progesterone and NADPH.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a large volume of ice-cold ethyl acetate.

-

Extract the steroids by vortexing and centrifugation.

-

Evaporate the organic phase to dryness.

-

Resuspend the residue in a small volume of solvent and spot onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol 95:5).

-

Visualize the radiolabeled steroids using a phosphorimager or by scraping the bands and quantifying with a scintillation counter.

-

Calculate the percentage of conversion from progesterone to 5α-dihydroprogesterone.

Protocol 2: Quantification of this compound by Mass Spectrometry

This protocol outlines the general steps for quantifying this compound in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Workflow for this compound quantification by LC-MS/MS.

Procedure:

-

Sample Preparation: Homogenize the tissue sample in a suitable buffer. Add an internal standard (e.g., deuterated this compound) to correct for extraction losses.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether) or use solid-phase extraction (SPE) to isolate the steroids.

-

Derivatization (Optional): To improve ionization efficiency and sensitivity, the extracted steroids can be derivatized.

-

LC Separation: Inject the prepared sample into a liquid chromatography system. Use a suitable column (e.g., C18) and mobile phase gradient to separate this compound from other steroids and matrix components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

-

Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

A Technical Guide to the Non-Genomic Effects of Allopregnanolone in the Brain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allopregnanolone (ALLO), a metabolite of progesterone, is a potent neurosteroid that rapidly modulates neuronal excitability through non-genomic mechanisms. This technical guide provides an in-depth overview of the core non-genomic actions of this compound in the brain. It details its interactions with various membrane-bound receptors and ion channels, the subsequent signaling cascades, and the experimental methodologies used to elucidate these effects. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound is synthesized in the central nervous system from cholesterol or peripherally derived steroid precursors.[1] Its rapid, non-genomic actions are primarily mediated by interactions with membrane-bound proteins, distinguishing them from the classical, slower genomic effects of steroids that involve nuclear receptors and gene transcription.[1] The primary and most well-characterized non-genomic target of this compound is the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] However, emerging evidence indicates that ALLO also modulates other key players in neuronal function, including voltage-gated calcium channels, NMDA receptors, and Toll-like receptors, and has effects on mitochondrial function.

Mechanisms of Action and Signaling Pathways

Modulation of GABA-A Receptors

This compound is a potent positive allosteric modulator of GABA-A receptors.[2] It binds to a site on the receptor distinct from those for GABA, benzodiazepines, and barbiturates.[1][4] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions.[2] The physiological consequence of this action depends on the intracellular chloride concentration of the neuron.

-

In mature neurons , which have low intracellular chloride, this compound's potentiation of GABA-A receptor function leads to hyperpolarization and a dampening of neuronal excitability.

-

In developing neurons and certain neuronal progenitor cells , which have high intracellular chloride, the enhanced chloride influx results in depolarization. This depolarization can, in turn, activate voltage-gated L-type calcium channels, initiating a downstream signaling cascade.[5]

This compound exhibits a degree of subunit selectivity, with GABA-A receptors containing the δ subunit, often located extrasynaptically, being particularly sensitive to its modulatory effects.[1][2]

Signaling Pathway: this compound Modulation of GABA-A Receptor in Mature Neurons

References

- 1. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolerance to this compound with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurosteroid this compound (3α,5α-THP) inhibits inflammatory signals induced by activated MyD88-dependent toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Allopregnanolone in the Menstrual Cycle: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Allopregnanolone (ALLO), a potent neurosteroid metabolite of progesterone, plays a critical and complex role in the female menstrual cycle. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, its fluctuating levels are intricately linked to the cyclical changes in mood, anxiety, and neuronal excitability experienced by many women. This technical guide provides an in-depth examination of the physiological functions of this compound across the menstrual cycle, its biosynthesis and mechanism of action, and its paradoxical role in both maintaining homeostasis and contributing to the pathophysiology of conditions such as Premenstrual Dysphoric Disorder (PMDD). This document summarizes key quantitative data, details common experimental methodologies for its study, and presents signaling and workflow diagrams to elucidate its complex functions for researchers and drug development professionals.

Introduction

This compound (3α-hydroxy-5α-pregnan-20-one), also referred to as brexanolone in its synthetic form, is a key neurosteroid that demonstrates significant physiological and psychological effects.[1] Synthesized from progesterone, its levels fluctuate predictably across the menstrual cycle, rising during the luteal phase and falling just before menses.[2][3] These fluctuations are central to its function. This compound's primary mechanism of action is the potentiation of GABA-A receptors, the main inhibitory neurotransmitter system in the central nervous system.[2][4] This modulation generally produces anxiolytic, sedative, and anticonvulsant effects. However, in susceptible individuals, alterations in the brain's sensitivity to these hormonal changes can lead to adverse mood symptoms, characteristic of PMDD.[2][5] Understanding the nuanced roles of this compound is therefore crucial for developing targeted therapeutics for hormone-related mood disorders.

Biosynthesis and Metabolism of this compound

This compound is synthesized from progesterone in a two-step enzymatic process. This conversion occurs in the brain, adrenal glands, and gonads.[6]

-

5α-Reduction: Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[1][4]

-

3α-Reduction: Subsequently, 5α-DHP is converted to this compound by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][4]

The activity of 5α-reductase is considered the rate-limiting step in this pathway.[4] The expression and activity of these enzymes can vary, leading to different concentrations of this compound in the central nervous system versus the periphery.[4]

Figure 1. Biosynthesis pathway of this compound from progesterone.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its primary physiological effects by acting as a potent positive allosteric modulator of the GABA-A receptor.[2][4]

-

Binding Site: It binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA itself, benzodiazepines, and barbiturates.[7]

-

Potentiation of GABA: When this compound is bound, it enhances the effect of GABA, leading to an increased influx of chloride ions (Cl⁻) into the neuron.[2]

-

Neuronal Hyperpolarization: This increased chloride influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

-

Direct Gating: At higher, supra-physiological concentrations, this compound can directly gate the GABA-A receptor chloride channel, even in the absence of GABA.[8]

This modulation of the primary inhibitory system in the brain underlies this compound's anxiolytic, sedative, and anticonvulsant properties.

References

- 1. Maximizing sensitivity for fast GABA edited spectroscopy in the visual cortex at 7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound in premenstrual dysphoric disorder (PMDD): Evidence for dysregulated sensitivity to GABA-A receptor modulating neuroactive steroids across the menstrual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound to Progesterone Ratio Across the Menstrual Cycle and in Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerability, and pharmacokinetics of this compound as a regenerative therapeutic for Alzheimer's disease: A single and multiple ascending dose phase 1b/2a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived… [ouci.dntb.gov.ua]

- 7. iris.unica.it [iris.unica.it]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Impact of Stress on Endogenous Allopregnanolone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intricate relationship between stress and the endogenous neurosteroid, allopregnanolone. This compound, a potent positive allosteric modulator of the GABA-A receptor, plays a crucial role in regulating neuronal excitability and has been implicated in the pathophysiology of stress-related psychiatric disorders. This document summarizes the current understanding of how acute and chronic stress differentially impact this compound levels, details the underlying signaling pathways, provides a compilation of quantitative data from preclinical and clinical studies, and outlines key experimental protocols for the investigation of this critical neuroendocrine axis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of stress and develop novel therapeutic interventions.

Introduction

Stress, a ubiquitous environmental and psychological challenge, triggers a cascade of physiological and neurobiological responses designed to maintain homeostasis. A key player in the central nervous system's adaptation to stress is the neurosteroid this compound (3α-hydroxy-5α-pregnan-20-one). Synthesized de novo in the brain and from peripheral steroid precursors, this compound is a powerful modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1] By enhancing GABAergic neurotransmission, this compound exerts anxiolytic, sedative, and anticonvulsant effects, thereby playing a critical role in dampening the neuroexcitatory consequences of stress.

The impact of stress on endogenous this compound levels is biphasic and dependent on the duration and nature of the stressor. Acute stress typically elicits a rapid increase in this compound concentrations in both the brain and periphery, a response believed to be a key homeostatic mechanism to counteract the excitatory effects of stress hormones.[2][3] Conversely, chronic or prolonged stress is often associated with a paradoxical decrease in this compound levels, a state of "neurosteroid withdrawal" that may contribute to the development and exacerbation of stress-related pathologies such as major depressive disorder (MDD) and post-traumatic stress disorder (PTSD).[2][4][5]

This guide will delve into the molecular mechanisms governing the stress-induced regulation of this compound synthesis, present a curated summary of quantitative findings from both animal and human studies, and provide detailed methodologies for the robust investigation of this dynamic interplay.

Signaling Pathways

The synthesis and regulation of this compound in response to stress involve a complex interplay of the hypothalamic-pituitary-adrenal (HPA) axis and local neurosteroidogenic pathways within the brain.

This compound Synthesis Pathway

This compound is synthesized from cholesterol through a series of enzymatic steps. The initial and rate-limiting step is the translocation of cholesterol into the mitochondria, facilitated by the translocator protein (TSPO). Within the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone then moves to the endoplasmic reticulum where it is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is subsequently reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase, and finally, 5α-DHP is converted to this compound by 3α-hydroxysteroid dehydrogenase (3α-HSD).[6][7]

Stress-Induced Regulation of this compound Synthesis

Acute stress activates the HPA axis, leading to the release of corticotropin-releasing hormone (CRH) from the hypothalamus. CRH stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to promote the synthesis and release of glucocorticoids (e.g., cortisol in humans, corticosterone in rodents) and steroid precursors, including progesterone. This peripherally synthesized progesterone can cross the blood-brain barrier and serve as a substrate for this compound synthesis within the brain. Additionally, stress can directly stimulate local neurosteroidogenesis in the brain, independent of peripheral hormone fluctuations.

References

- 1. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]

- 2. The this compound Response to Acute Stress in Females: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early postnatal this compound levels alteration and adult behavioral disruption in rats: Implication for drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationships between cerebrospinal fluid GABAergic neurosteroid levels and symptom severity in men with PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storagehub.homnya.com [storagehub.homnya.com]

- 6. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

Allopregnanolone in Mood Disorders: A Technical Guide to Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, has emerged as a promising therapeutic agent for a range of mood disorders. Its role in the pathophysiology of conditions such as postpartum depression (PPD) and major depressive disorder (MDD) is increasingly recognized, underscored by the U.S. Food and Drug Administration (FDA) approval of brexanolone, an intravenous formulation of this compound, for the treatment of PPD.[1][2] This technical guide provides an in-depth overview of the core exploratory studies on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and therapeutic development in this area.

Core Concepts: this compound and Mood Disorders

This compound is a neurosteroid synthesized from progesterone that readily crosses the blood-brain barrier.[3] Its primary mechanism of action involves the potentiation of GABAergic inhibition through positive allosteric modulation of the GABA-A receptor.[3][4] Dysregulation of this compound levels has been implicated in the pathophysiology of various mood disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).[1] The therapeutic rationale for this compound-based treatments lies in their potential to restore GABAergic tone, thereby alleviating symptoms of these disorders.[4]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative findings from pivotal clinical trials and representative preclinical studies investigating the efficacy of this compound and its analogs in mood disorders.

Table 1: Clinical Efficacy of Brexanolone in Postpartum Depression (PPD)

| Study | Treatment Group | N | Baseline HAM-D Score (Mean ± SE) | Change from Baseline in HAM-D Score at 60 hours (LS Mean ± SE) | p-value vs. Placebo | Reference |

| Phase 3, Study 1 (Severe PPD) | Brexanolone 90 µg/kg/hr | 45 | ≥26 | -17.7 ± 1.2 | 0.0252 | [5] |

| Brexanolone 60 µg/kg/hr | 47 | ≥26 | -19.5 ± 1.2 | 0.0013 | [5][6] | |

| Placebo | 46 | ≥26 | -14.0 ± 1.1 | - | [5][6] | |

| Phase 3, Study 2 (Moderate PPD) | Brexanolone 90 µg/kg/hr | 54 | 20-25 | -14.6 ± 0.8 | 0.0160 | [5][6] |

| Placebo | 54 | 20-25 | -12.1 ± 0.8 | - | [5] |

HAM-D: 17-item Hamilton Rating Scale for Depression; LS Mean: Least-Squares Mean; SE: Standard Error

Table 2: Clinical Efficacy of Zuranolone (SAGE-217) in Major Depressive Disorder (MDD)

| Study | Treatment Group | N | Change from Baseline in HAMD-17 Score at Day 15 (LS Mean Difference vs. Placebo) | p-value vs. Placebo | Reference |

| WATERFALL Study | Zuranolone 50 mg | 268 | -1.7 | 0.0141 | |

| MOUNTAIN Study | Zuranolone 20 mg | - | Not Statistically Significant | - | [7] |

| Zuranolone 30 mg | - | Not Statistically Significant | - | [7] |

HAMD-17: 17-item Hamilton Rating Scale for Depression; LS Mean: Least-Squares Mean

Table 3: Preclinical Efficacy of this compound in Rodent Models of Depression and Anxiety

| Study Type | Animal Model | Behavioral Test | Treatment | Key Finding | Reference |

| Depression | Rats selectively bred for high immobility | Forced Swim Test (FST) | This compound (5 µ g/rat , i.c.v.) | Significantly reduced immobility time compared to vehicle. | [8] |

| Anxiety | Male Wistar rats | Elevated Plus Maze (EPM) | This compound (10 mg/kg) | Increased percentage of open arm entries. | [9] |

i.c.v.: intracerebroventricular

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploratory studies of this compound.

Clinical Trial Protocol: Brexanolone for Postpartum Depression

This protocol is based on the Phase 3 trials of brexanolone.[5][6]

-

Participants: Eligible participants were women aged 18-45 years, who were six months postpartum or less and met the criteria for PPD with a baseline 17-item Hamilton Rating Scale for Depression (HAM-D) score of ≥26 for severe PPD or 20-25 for moderate PPD.[5][6]

-

Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.[5][6]

-

Treatment Administration: Participants were randomized to receive a single 60-hour intravenous infusion of brexanolone (at doses of 60 µg/kg/hr or 90 µg/kg/hr) or a matching placebo.[5][6]

-

Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the HAM-D total score at 60 hours.[5][6]

-

Safety Monitoring: Patients were monitored for adverse events, with a particular focus on excessive sedation and sudden loss of consciousness, which has led to a Risk Evaluation and Mitigation Strategy (REMS) for the approved drug.[4]

Preclinical Behavioral Assay: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.[10][11]

-

Apparatus: A cylindrical container (e.g., 30 cm height, 12 cm diameter) is filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.[11]

-

Procedure:

-

Mice or rats are individually placed in the water-filled cylinder.

-

A pre-test session of 15 minutes is often conducted 24 hours before the test session.

-

During the 6-minute test session, the animal's behavior is recorded.

-

The duration of immobility (floating with only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.[11]

-

-

Drug Administration: this compound or a vehicle is administered at a specified time before the test session (e.g., intracerebroventricularly 24, 5, and 1 hour prior).[8]

-

Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10]

Preclinical Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is used to assess anxiety-related behavior in rodents.[12]

-

Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Drug Administration: this compound or a vehicle is administered prior to the test.

-

Endpoint: An increase in the percentage of time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.[9]

Quantification of this compound in Human Plasma

This protocol outlines a sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

-

Sample Preparation:

-

To 200 µL of a plasma sample, add 10 µL of an internal standard (this compound-d4).[14]

-

Precipitate proteins by adding 400 µL of cold acetonitrile or a zinc sulfate solution.[14]

-

Vortex and centrifuge the sample.[14]

-

Transfer the supernatant and evaporate to dryness.[14]

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[14]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A high-performance liquid chromatography system is used to separate this compound from other plasma components.[14]

-

Mass Spectrometry (MS): A tandem mass spectrometer is used for sensitive and selective detection and quantification of this compound and its internal standard.[14]

-

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the levels in the plasma samples.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's signaling pathway at the GABA-A receptor.

Caption: A typical preclinical experimental workflow for this compound.

Conclusion and Future Directions

The exploratory studies on this compound have provided compelling evidence for its therapeutic potential in mood disorders. The rapid and robust antidepressant effects observed in clinical trials for PPD are particularly noteworthy. However, several areas warrant further investigation. The development of oral formulations, such as zuranolone, is a significant step towards improving patient accessibility.[15] Future research should focus on elucidating the precise molecular mechanisms underlying the sustained antidepressant effects of this compound, identifying biomarkers to predict treatment response, and exploring its efficacy in other mood and anxiety disorders. A deeper understanding of the interplay between this compound, GABA-A receptor subtypes, and neural circuitry will be crucial for optimizing its therapeutic use and developing next-generation neurosteroid-based treatments.

References

- 1. Preclinical and clinical pharmacology of brexanolone (this compound) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatry.wisc.edu [psychiatry.wisc.edu]

- 7. psychiatrist.com [psychiatrist.com]

- 8. The effect of intracerebroventricular this compound on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mifepristone blocks the anxiolytic- and antidepressant-like effects of this compound in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive and selective LC-differential mobility-mass spectrometric analysis of this compound and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis [frontiersin.org]

Methodological & Application

Application Note & Protocol: Quantification of Allopregnanolone in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid that acts as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its role in various neurological and psychiatric conditions has led to a growing interest in its accurate quantification in biological matrices such as plasma. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein involves plasma sample preparation by protein precipitation, derivatization to enhance ionization efficiency, followed by chromatographic separation and detection by mass spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described LC-MS/MS method for this compound quantification.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r) | Weighting Factor |

| This compound | 5 - 2000 | > 0.99 | 1/x |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low (LQC) | 15 | < 15 | 90 - 110 | < 15 | 90 - 110 |

| Medium (MQC) | 150 | < 15 | 90 - 110 | < 15 | 90 - 110 |

| High (HQC) | 1500 | < 15 | 90 - 110 | < 15 | 90 - 110 |

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL |

| Extraction Recovery | > 95% |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

1-Amino-4-methylpiperazine (AMP) derivatization reagent[4]

-

Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standard solutions for spiking into plasma to generate calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d4 stock solution in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Plasma Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d4).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried residue in 50 µL of the derivatization reagent (1-Amino-4-methylpiperazine in acetonitrile). Vortex and incubate at 60°C for 30 minutes.[4]

-

Final Reconstitution: After incubation, evaporate the derivatization reagent to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Method

Table 4: Liquid Chromatography Parameters

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 5.1 | |

| 5.2 | |

| 7.0 |

Table 5: Mass Spectrometry Parameters

| Parameter | Setting |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Analyte |

| This compound-AMP | |

| This compound-d4-AMP |

Visualizations

Signaling Pathway

Caption: this compound synthesis from progesterone and its action on the GABA-A receptor.

Experimental Workflow

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

References

- 1. scispace.com [scispace.com]

- 2. LC-MS/MS simultaneous analysis of this compound, epithis compound, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum this compound, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS assay for the quantification of this compound and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocol: Solid-Phase Extraction of Allopregnanolone from Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a neurosteroid synthesized in the brain from progesterone. It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, playing a crucial role in the regulation of neuronal excitability.[1][2] Its involvement in various neurological and psychiatric conditions has made it a significant target for research and drug development.[3] Accurate quantification of this compound in brain tissue is essential for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a robust and reliable method for isolating and concentrating this compound from complex biological matrices like brain tissue, prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

This document provides a detailed protocol for the solid-phase extraction of this compound from brain tissue using C18 cartridges.

Data Presentation

The following tables summarize quantitative data related to this compound extraction and concentration in rodent brain tissue.

Table 1: Typical Concentrations of this compound in Rat Brain Tissue

| Brain Region | Condition | This compound Concentration (ng/g tissue) |

| Cerebral Cortex | Estrus | 3.0 ± 0.3[6] |

| Cerebral Cortex | Day 19 of Pregnancy | ~27 (estimated from graph)[7] |

| Cerebral Cortex | Ovariectomized (4 months) | 2.46[8] |

| Hippocampus | Control (male) | ~3-4 (estimated from data)[9] |

Table 2: Reported Recovery Rates for Steroids from Brain and Plasma using SPE

| Steroid | Matrix | Extraction Method | Recovery Rate (%) | Reference |

| This compound | Human Plasma | Liquid-Liquid Extraction | > 95% | [4] |

| Various Steroids | Rat Brain | SPE (Seppak-silica) & HPLC | 70 - 80% | |

| Estradiol | Brain Homogenate | Ether + SPE | 60.09 ± 4.02% | |

| [3H]-DHEA | Rat Brain | SPE | 73% | [10] |

| [3H]-DHEA sulfate | Rat Brain | SPE | 80% | [10] |

Experimental Protocols

This protocol details the solid-phase extraction of this compound from brain tissue.

Materials and Reagents

-

Brain tissue samples

-

Deionized water, HPLC-grade

-

Methanol (MeOH), HPLC-grade

-

Ethanol, HPLC-grade

-

Acetonitrile, HPLC-grade

-

C18 SPE cartridges (e.g., 500 mg, non-endcapped)[11]

-

Homogenizer (e.g., Bullet Blender or similar)

-

Centrifuge

-

Vacuum manifold for SPE

-

Evaporator (e.g., vacuum centrifuge or nitrogen evaporator)

-

Internal standard (e.g., deuterated this compound)

Experimental Workflow Diagram

Caption: Workflow for solid-phase extraction of this compound.

Step-by-Step Protocol

1. Brain Tissue Homogenization [11][12]

-

Weigh the frozen brain tissue sample.

-

Place the tissue in a pre-chilled homogenization tube.

-

Add ice-cold deionized water (e.g., 4 volumes of the tissue weight).

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.

-

Add methanol (e.g., to a final concentration of 70-80%) to precipitate proteins.

-

Vortex the mixture and incubate at 4°C overnight (or for at least 2 hours) to ensure complete protein precipitation.[11][12]

2. Centrifugation and Supernatant Collection [11][12]

-

Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.[11][12]

-

Carefully collect the supernatant containing the steroids.

3. SPE Column Conditioning [11][12]

-

Place the C18 SPE cartridges on a vacuum manifold.

-

Prime the cartridges by passing 3 mL of ethanol through them.

-

Equilibrate the cartridges by passing 10 mL of deionized water through them. Do not let the cartridges run dry.

-

Dilute the collected supernatant with deionized water (e.g., up to 10 mL).

-

Load the diluted supernatant onto the conditioned C18 SPE cartridges.

-

Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 mL/min).

-

Wash the cartridges with 10 mL of a weak organic solvent solution (e.g., 0-40% methanol in water) to remove polar interfering compounds. The optimal percentage of methanol may need to be determined empirically for different brain regions or species.[11]

-

Dry the cartridges under vacuum for approximately 30 minutes.

-

Place clean collection tubes under the SPE cartridges.

-

Elute the this compound and other steroids with 5 mL of 90% methanol.

7. Drying and Reconstitution

-

Evaporate the eluate to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase for the LC-MS/MS analysis (e.g., 100 µL of 20% methanol).

8. Analysis

-

The reconstituted sample is now ready for injection into an LC-MS/MS system for the quantification of this compound.

This compound Signaling Pathway

This compound's primary mechanism of action is through the positive allosteric modulation of the GABA-A receptor. Its synthesis in the brain is a multi-step process starting from cholesterol.

This compound Synthesis and Action Diagram

Caption: Synthesis and action of this compound.

The synthesis of this compound begins with the conversion of cholesterol to pregnenolone in the mitochondria.[2][13] Pregnenolone is then metabolized to progesterone, which is subsequently converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase.[1][2][13] Finally, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces 5α-DHP to this compound.[1][2][13] this compound then binds to a site on the GABA-A receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This potentiation leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibitory effects on neuronal transmission.[3]

References

- 1. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids this compound and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive and selective LC-differential mobility-mass spectrometric analysis of this compound and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of brain this compound in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. avys.omu.edu.tr [avys.omu.edu.tr]

- 11. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes: Quantification of Allopregnanolone in Serum and Cerebrospinal Fluid (CSF) using a Competitive ELISA Kit

Introduction

Allopregnanolone (ALLO) is a neuroactive steroid and a potent positive allosteric modulator of the GABA-A receptor, playing a crucial role in regulating mood, stress, and various neurological functions.[1] Its dysregulation has been implicated in several neuropsychiatric conditions, including major depressive disorder and postpartum depression.[1] Accurate measurement of ALLO in biological fluids like serum and cerebrospinal fluid (CSF) is essential for advancing research in neuroscience, endocrinology, and psychopharmacology.[1] This document provides detailed protocols and performance characteristics for the quantification of this compound using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Assay Principle

The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of ALLO in various biological samples, including serum and CSF.[1][2] The assay involves a competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a specific anti-allopregnanolone antibody coated on a microplate.[2][3] Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2][4] A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.

Performance Characteristics

The performance of commercially available this compound ELISA kits varies. Below is a summary of typical performance data. Researchers should always refer to the specific kit's manual for the most accurate information.

Table 1: Summary of this compound ELISA Kit Performance

| Parameter | Typical Value Range |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, Plasma, CSF, Saliva, Urine, Milk, Tissue Homogenates, Cell Culture Supernatants[1][2][3] |

| Detection Range | 1.25 - 320 pg/mL to 1.56 - 100 ng/mL[3][4] |

| Sensitivity (LOD) | ≤ 1.1 pg/mL to 0.49 ng/mL[3][4] |

| Intra-assay CV | ≤ 7% - 7.3%[1][2][5] |

| Inter-assay CV | ≤ 8% - 11.0%[2][5] |

| Assay Time | 2.5 - 4 hours[1][2][3] |

| Specificity | High specificity with low cross-reactivity to related steroids[1] |

Experimental Protocols

The following are generalized protocols for the quantification of this compound in serum and CSF. It is crucial to consult the specific instructions provided with your ELISA kit.

A. Reagent Preparation

-

Wash Buffer: Prepare the wash buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.

-

Standards and Controls: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard to generate a standard curve. Reconstitute any controls provided with the kit.

-

Biotinylated this compound/HRP Conjugate: Prepare the working solution of the biotinylated this compound or HRP-conjugated this compound as per the kit's instructions.

B. Sample Preparation

Serum:

-

Collect whole blood using a serum separator tube.

-

Allow the blood to clot for 30 minutes at room temperature.

-

Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

-

Carefully collect the serum supernatant and transfer it to a clean tube.

-

If not used immediately, store serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Serum samples may require extraction. Please refer to the specific kit manual for instructions on serum extraction procedures if necessary.

Cerebrospinal Fluid (CSF):

-

Collect CSF samples using standard lumbar puncture procedures.

-

Centrifuge the CSF at 600 x g for 10 minutes at 4°C to remove any cellular debris.

-

Transfer the clear supernatant to a clean polypropylene tube.

-

If not used immediately, store CSF samples at -80°C. Avoid repeated freeze-thaw cycles.

-

CSF samples can typically be used directly without extraction, but it is essential to confirm this with the kit manufacturer's instructions.

C. Assay Procedure

-

Bring all reagents and samples to room temperature before use.

-

Add 50 µL of each standard, control, and sample in duplicate to the appropriate wells of the anti-allopregnanolone antibody-coated microplate.

-

Add 25 µL of the prepared biotinylated this compound solution to each well.

-

Add 25 µL of the anti-allopregnanolone antibody solution to each well.

-

Seal the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C), often with shaking.

-

Wash the plate 4-5 times with wash buffer, ensuring complete removal of liquid at each step.

-

Add 100 µL of Streptavidin-Peroxidase (SP) conjugate or HRP conjugate to each well.

-

Seal the plate and incubate for the time and temperature specified (e.g., 30-60 minutes at room temperature).

-

Wash the plate again as described in step 6.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate the plate in the dark for the recommended time (usually 15-30 minutes) at room temperature until a color change is observed.

-

Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

D. Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Subtract the average zero standard absorbance from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

-

Multiply the interpolated concentration by any dilution factor used during sample preparation.

Visualizations

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. This compound ELISA Kit (EIAALLO) - Invitrogen [thermofisher.com]

- 3. This compound ELISA Kit (ab284029) | Abcam [abcam.com]

- 4. innov-research.com [innov-research.com]

- 5. Validation of an ELISA kit to measure this compound in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Neurosteroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in the peripheral nervous system and adrenal glands, that can rapidly modulate neuronal excitability. Unlike classic steroid hormones that typically act through nuclear receptors to regulate gene expression, neurosteroids primarily interact with membrane-bound receptors, such as GABA-A and NMDA receptors, to exert their effects. This rapid, non-genomic action makes them crucial players in a variety of physiological and pathological processes, including stress response, anxiety, depression, and neurodegenerative diseases.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the quantification of neurosteroids in biological matrices.[1] Its high sensitivity, selectivity, and reproducibility make it an ideal tool for researchers in neuroscience and drug development.[1] This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of key neurosteroids from brain tissue using GC-MS.

Data Presentation

The following tables summarize the quantitative data for the GC-MS analysis of several key neurosteroids. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: GC-MS Parameters for Neurosteroid Analysis

| Neurosteroid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Pregnenolone (TMS) | 8.52 | 388 | 373 | 283 |

| Progesterone (MO-TMS) | 9.25 | 387 | 372 | 129 |

| Allopregnanolone (TMS) | 9.88 | 462 | 447 | 357 |

| DHEA (TMS) | 8.21 | 434 | 419 | 329 |

| Pregnenolone Sulfate (as Pregnenolone-TMS after hydrolysis & derivatization) | 8.52 | 388 | 373 | 283 |

| DHEA Sulfate (as DHEA-TMS after hydrolysis & derivatization) | 8.21 | 434 | 419 | 329 |

Note: TMS refers to Trimethylsilyl derivatives, and MO-TMS refers to Methoxime-Trimethylsilyl derivatives.

Table 2: Performance Characteristics of the GC-MS Method for Neurosteroid Analysis

| Neurosteroid | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Pregnenolone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |

| Progesterone | 0.1 - 100 | >0.995 | 0.05 | 0.1 |

| This compound | 0.05 - 50 | >0.998 | 0.02 | 0.05 |

| DHEA | 0.1 - 100 | >0.996 | 0.05 | 0.1 |

LOD: Limit of Detection; LOQ: Limit of Quantification. These values are estimations and should be experimentally determined for each specific assay.[2][3]

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction, derivatization, and GC-MS analysis of neurosteroids from brain tissue.

Protocol 1: Neurosteroid Extraction from Brain Tissue

This protocol is adapted from established methods for the extraction of neurosteroids from brain tissue.[4][5]

Materials:

-

Brain tissue (~100 mg)

-

Internal standards (e.g., deuterated pregnenolone, progesterone, this compound, DHEA)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Homogenization: Homogenize the brain tissue in 1 mL of ice-cold methanol.

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

-

Liquid-Liquid Extraction:

-

Add 2 mL of ethyl acetate to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Collect the upper organic layer.

-

Repeat the extraction with another 2 mL of ethyl acetate.

-

Combine the organic layers.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Reconstitute the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Elute the neurosteroids with 5 mL of methanol.

-

-

Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.

Protocol 2: Derivatization of Neurosteroids

This protocol describes a two-step derivatization process to form methoxime-trimethylsilyl (MO-TMS) derivatives for neurosteroids with ketone groups and trimethylsilyl (TMS) derivatives for those with hydroxyl groups.[6][7]

Materials:

-

Dried neurosteroid extract

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or incubator

-

GC vials with inserts

Procedure:

-

Methoximation (for keto-steroids):

-

Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

-

Cap the vial tightly and heat at 60°C for 60 minutes.

-

Cool the vial to room temperature.

-

-

Silylation:

-

Add 100 µL of MSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 80°C for 30 minutes.

-

Cool the vial to room temperature.

-

-

Sample Transfer: Transfer the derivatized sample to a GC vial with an insert for analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized neurosteroids. These may need to be optimized for your specific instrument.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp 1: 10°C/min to 250°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using the quantifier and qualifier ions listed in Table 1.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for neurosteroid analysis.

Neurosteroid Signaling Pathways

Neurosteroids exert their rapid effects on neuronal excitability primarily through interactions with ligand-gated ion channels. Two of the most well-characterized targets are the GABA-A receptor and the NMDA receptor.

This compound's Positive Allosteric Modulation of the GABA-A Receptor

This compound is a potent positive allosteric modulator of the GABA-A receptor.[8][9] It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in anxiolytic and sedative effects.

Caption: this compound's action on the GABA-A receptor.

Pregnenolone Sulfate's Modulation of the NMDA Receptor

Pregnenolone sulfate is a known modulator of the NMDA receptor, a key player in excitatory neurotransmission.[10][11] It can act as a positive allosteric modulator, enhancing the influx of calcium ions in response to glutamate binding. This can lead to increased neuronal excitability and has implications for learning and memory processes.[12][13]

Caption: Pregnenolone sulfate's action on the NMDA receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. gcms.cz [gcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. jneurosci.org [jneurosci.org]

- 12. researchgate.net [researchgate.net]

- 13. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Allopregnanolone's Effects Using In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing in vitro electrophysiology techniques to characterize the effects of the neurosteroid Allopregnanolone. This compound, a positive allosteric modulator of GABA-A receptors, plays a crucial role in regulating neuronal excitability and has therapeutic potential for various neurological and psychiatric disorders.[1][2] The following sections detail whole-cell patch-clamp, and local field potential recording methodologies to elucidate the impact of this compound on neuronal function.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to investigate the effects of this compound on individual neurons. This method allows for the direct measurement of ion channel currents and membrane potential, providing insights into how this compound modulates synaptic transmission and neuronal excitability.

Application Note:

This compound primarily enhances GABAergic inhibition by acting on GABA-A receptors.[1][3][4] In vitro patch-clamp studies have demonstrated that this compound can potentiate both phasic (synaptic) and tonic (extrasynaptic) inhibition.[3][4] It prolongs the decay of spontaneous inhibitory postsynaptic currents (sIPSCs) and can induce or enhance tonic GABAergic currents.[3][5] These effects are often more pronounced at extrasynaptic δ-subunit containing GABA-A receptors.[1][3] Furthermore, this compound can decrease neuronal excitability by reducing membrane resistance and the number of action potentials.[3]

Experimental Protocols:

Protocol 1: Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) and Tonic Currents

This protocol is designed to measure both phasic (sIPSCs) and tonic GABAergic currents in neurons.

-

Cell Preparation:

-

Prepare acute brain slices (e.g., hippocampus) or cultured neurons.

-

For acute slices, dissect the brain region of interest in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slice the tissue to a thickness of 250-350 µm using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Solutions:

-

External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2. To isolate GABAergic currents, add ionotropic glutamate receptor antagonists such as 10 µM NBQX and 50 µM D-APV.[3]

-

Internal Pipette Solution (for sIPSCs and tonic currents): (in mM) 130 CsCl, 10 HEPES, 5 EGTA, 2 MgATP, 0.5 NaGTP, and 4 QX-314; pH adjusted to 7.3 with CsOH; 290 mOsm.[3]

-

-

Recording Procedure:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using an upright microscope with DIC optics.

-

Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette (3-6 MΩ) filled with the internal solution.

-

Clamp the neuron at a holding potential of -70 mV.[3]

-

Record a stable baseline of synaptic activity for 5-10 minutes.

-

Apply this compound (e.g., 100 nM) to the bath and record for another 10-15 minutes to observe its effects on sIPSCs and the holding current.[3]

-

To measure the tonic current, apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) at the end of the experiment to block all GABAergic currents. The difference in the holding current before and after the antagonist application represents the tonic current.[3]

-

-

Data Analysis:

Protocol 2: Recording of Action Potentials (Current-Clamp)

This protocol is used to assess the impact of this compound on neuronal excitability.

-

Cell Preparation: Same as Protocol 1.

-

Solutions:

-

External Solution (aCSF): Same as Protocol 1.

-

Internal Pipette Solution (for current-clamp): (in mM) 140 K-gluconate, 4 MgCl2, 10 HEPES, 0.4 EGTA, 4 MgATP, 0.3 NaGTP, and 10 phosphocreatine; pH adjusted to 7.25 with KOH; 290 mOsm.[3]

-

-

Recording Procedure:

-

Establish a whole-cell current-clamp configuration.

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA with 20 pA increments) to elicit voltage responses and action potentials.[3]

-

Record a stable baseline for 5-10 minutes.

-

Apply this compound to the bath and repeat the current injection steps.

-

-

Data Analysis:

-

Measure changes in resting membrane potential, input resistance (calculated from the voltage response to a hyperpolarizing current step), and the number of action potentials fired at each current step.[3]

-

Quantitative Data Summary:

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| sIPSC Decay Time | Hippocampal PV Interneurons | 100 nM | Prolonged from 3.7 ms to 4.8 ms | [3] |

| sIPSC Amplitude | Hippocampal PV Interneurons | 100 nM | No significant change | [3] |

| sIPSC Frequency | Hippocampal PV Interneurons | 100 nM | No significant change | [3] |

| Tonic Current | Hippocampal PV Interneurons | 100 nM | No detectable change | [3] |

| Tonic Current (with 5 µM GABA) | Hippocampal PV Interneurons | 100 nM | Augmented tonic current | [3] |

| Membrane Resistance | Dentate Gyrus Granule Cells | Not specified | Decreased | [3] |

| Action Potential Number | Dentate Gyrus Granule Cells | Not specified | Decreased | [3] |

| GABA-evoked Current Potency (EC50) | Dentate Granule Cells (Control) | N/A | 12.9 ± 2.3 nM | [6] |

| GABA-evoked Current Potency (EC50) | Dentate Granule Cells (Epileptic) | N/A | 92.7 ± 13.4 nM | [6] |

Local Field Potential (LFP) Recordings

LFP recordings measure the summed electrical activity of a population of neurons, providing insights into network-level activity and synaptic integration.

Application Note:

This compound's modulation of GABAergic inhibition can have significant effects on synchronized network oscillations, which are reflected in LFP recordings. By enhancing inhibition, this compound can alter the power and frequency of network rhythms.[7] For example, it has been shown to have an ameliorating effect on spike-wave discharges associated with absence seizures in computational models.[7][8]

Experimental Protocol:

Protocol 3: Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This protocol is used to assess the effect of this compound on synaptic transmission and plasticity at the population level.

-

Slice Preparation: Same as Protocol 1.

-

Solutions:

-

External Solution (aCSF): Same as Protocol 1.

-

-

Recording Procedure:

-

Place a stimulating electrode (e.g., bipolar stainless steel) in the afferent pathway (e.g., Schaffer collaterals in the hippocampus).[3]

-

Place a recording electrode (glass pipette filled with aCSF) in the dendritic or somatic layer where the synaptic response is generated (e.g., stratum radiatum for fEPSPs or stratum pyramidale for population spikes in CA1).[3]

-

Deliver electrical pulses (e.g., 80 µs wide) to the stimulating electrode to evoke fEPSPs.[3]

-

Determine the stimulus intensity that elicits a 50-60% maximal response for data collection.[3]

-

Record a stable baseline of fEPSPs for at least 20 minutes.

-

Apply this compound to the bath and continue recording to observe its effects on the fEPSP slope and amplitude.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP as an index of synaptic strength.

-

Analyze changes in the fEPSP slope over time before and after drug application.

-

Quantitative Data Summary:

| Parameter | Brain Region | This compound Concentration | Effect | Reference |

| Population Spike (PS) Amplitude | CA1 Stratum Pyramidale | 50 nM | No significant alteration | [3] |

| fEPSP | CA1 Stratum Radiatum | Not specified | Modestly enhanced | [3] |

Visualizations

Signaling Pathway

Caption: this compound's signaling pathway.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Relationship: this compound's Effects on Inhibition

Caption: Logical flow of this compound's inhibitory effects.

References

- 1. This compound: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Enhances GABAergic Inhibition in Spinal Motor Networks [mdpi.com]

- 6. Diminished this compound enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Modelling the effect of this compound on the resolution of spike-wave discharges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Anxiolytic Effects of Allopregnanolone in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allopregnanolone, a metabolite of progesterone, is a potent neurosteroid with significant modulatory effects on the central nervous system.[1] It is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2][3] This modulation leads to various psychopharmacological effects, including anxiolytic, sedative, and anticonvulsant actions.[2] Consequently, this compound and its synthetic analogs are of great interest in the development of novel therapeutics for anxiety and other stress-related disorders.[4]